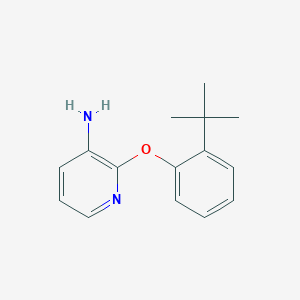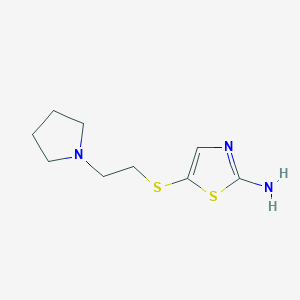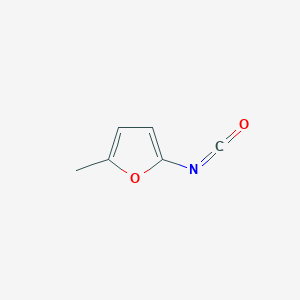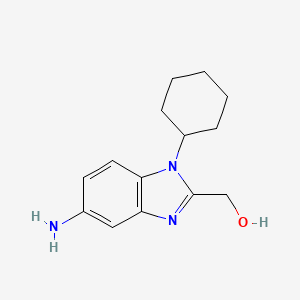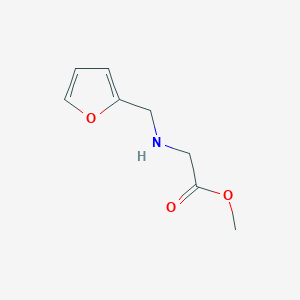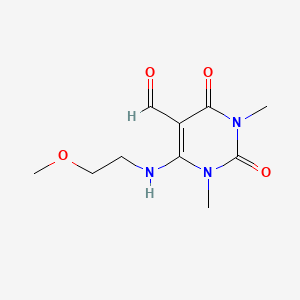![molecular formula C7H16N2O2 B1385874 3-[(3-Methoxypropyl)amino]propanamide CAS No. 1040687-85-1](/img/structure/B1385874.png)
3-[(3-Methoxypropyl)amino]propanamide
説明
3-[(3-Methoxypropyl)amino]propanamide is a biochemical compound with the molecular formula C7H16N2O2 and a molecular weight of 160.21 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a propionamide backbone with a methoxypropyl group attached to one of the nitrogen atoms . The SMILES representation of the molecule is COCCCNCCC(=O)N .作用機序
Target of Action
Amides in general are known to interact with various biological targets depending on their structure and functional groups .
Mode of Action
Amides can participate in a variety of biological interactions due to the polar nature of the amide bond and the ability to form hydrogen bonds .
Biochemical Pathways
Amides can be involved in a variety of biochemical pathways depending on their specific structure and the biological system in which they are present .
Pharmacokinetics
The pharmacokinetic properties of amides can vary widely depending on their specific structure .
Result of Action
The effects of amides at the molecular and cellular level can vary widely and depend on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of amides .
生化学分析
Biochemical Properties
3-[(3-Methoxypropyl)amino]propanamide plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. The compound’s interactions are primarily mediated through its amide and amino functional groups, which can form hydrogen bonds and other non-covalent interactions with biomolecules . These interactions can modulate the activity of enzymes and proteins, thereby influencing metabolic processes and cellular functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the function of various cell types by modulating the activity of key signaling molecules and transcription factors . This modulation can lead to changes in cellular behavior, such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s ability to form hydrogen bonds and other non-covalent interactions allows it to bind to active sites or allosteric sites on enzymes, thereby modulating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, such as cellular damage or systemic toxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis . Its role in amino acid metabolism is particularly noteworthy, as it can modulate the activity of enzymes involved in amino acid synthesis and catabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation . The compound’s distribution is critical for its biological activity, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular metabolism.
特性
IUPAC Name |
3-(3-methoxypropylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-11-6-2-4-9-5-3-7(8)10/h9H,2-6H2,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTDXAZAYMWSHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



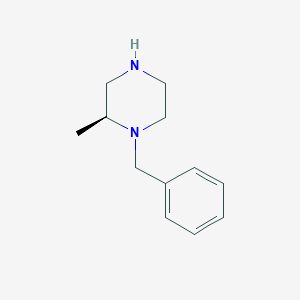


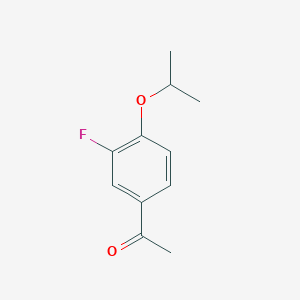
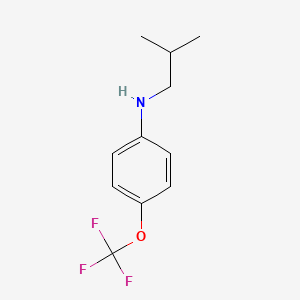
![3-{[(3-Methoxypropyl)amino]methyl}phenol](/img/structure/B1385802.png)
